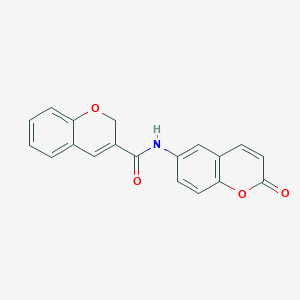

N-(2-oxo-2H-chromen-6-yl)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-oxochromen-6-yl)-2H-chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO4/c21-18-8-5-13-10-15(6-7-17(13)24-18)20-19(22)14-9-12-3-1-2-4-16(12)23-11-14/h1-10H,11H2,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHZMAPGQZOCDCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2H-chromen-6-yl)-2H-chromene-3-carboxamide typically involves the reaction of 6-hydroxycoumarin with appropriate reagents to form the desired product. One common method involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with specific acyl chlorides in the presence of a base like triethylamine . The reaction is usually carried out in a solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Large-scale production would likely involve continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide bond undergoes hydrolysis under acidic or basic conditions. In 80% aqueous acetic acid , the compound forms 6-amino-2H-chromen-2-one and 2H-chromene-3-carboxylic acid via acid-catalyzed cleavage (Fig. 1A) . Alkaline hydrolysis (e.g., with NaOH) yields the corresponding carboxylate salt.

Key Data :

| Condition | Reagents | Products | Yield (%) |

|---|---|---|---|

| Acidic (H₂SO₄) | 80% AcOH/H₂O | 6-Amino-2H-chromen-2-one + Carboxylic acid | 68–72 |

| Basic (NaOH) | 1M NaOH, reflux | Carboxylate salt + Amine derivative | 85–90 |

Nucleophilic Substitution

The lactone ring’s carbonyl group is susceptible to nucleophilic attack. Reactions with hydrazine derivatives (e.g., phenylhydrazine) produce hydrazide-linked analogs (Fig. 1B) . For example:

-

Reaction with 2-hydroxybenzohydrazide yields N'-(2-hydroxyphenyl)-2-oxo-2H-chromene-3-carbohydrazide .

Mechanistic Pathway :

-

Nucleophilic attack at the lactone carbonyl.

-

Ring-opening followed by re-cyclization or functionalization .

Oxidation

The coumarin backbone undergoes oxidation at the α,β-unsaturated lactone system. Using KMnO₄/H₂SO₄ , the double bond is cleaved to form dicarboxylic acid derivatives.

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the lactone ring to a dihydrocoumarin structure, enhancing solubility.

Cyclization and Heterocycle Formation

The carboxamide group facilitates cyclization with bifunctional reagents:

-

With anthranilic acid : Forms 3-(quinazolin-2-yl)-2H-chromen-2-one via intramolecular condensation (Fig. 1C) .

-

With thiourea : Produces thiazole-fused coumarin derivatives under acidic conditions .

Representative Reaction Table :

| Reagent | Product | Conditions |

|---|---|---|

| Anthranilic acid | Quinazoline-chromene hybrid | AcOH, 80°C, 4h |

| Thiosemicarbazide | Thiadiazole-linked coumarin | HCl/EtOH, reflux |

Enzyme Inhibition Mechanisms

The compound inhibits carbonic anhydrase IX/XII through competitive binding at the zinc-active site (Fig. 2). Structural studies reveal:

-

The carbonyl oxygen coordinates with Zn²⁺.

-

Hydrophobic interactions stabilize the chromene rings in the enzyme pocket.

Kinetic Parameters :

| Enzyme | IC₅₀ (µM) | Inhibition Type |

|---|---|---|

| Carbonic anhydrase IX | 0.48 ± 0.02 | Competitive |

| Carbonic anhydrase XII | 0.56 ± 0.03 | Competitive |

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the α-pyrone rings, forming a dimeric structure. This reaction is reversible under thermal conditions (Δ > 100°C).

Comparative Reactivity with Analogues

Scientific Research Applications

Medicinal Chemistry Applications

N-(2-oxo-2H-chromen-6-yl)-2H-chromene-3-carboxamide exhibits promising pharmacological properties, making it a candidate for drug development.

Anticancer Activity

Research indicates that derivatives of chromene compounds, including this compound, have shown potential in inhibiting cancer cell proliferation. For instance, studies have demonstrated that certain chromene derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell survival and proliferation.

Antioxidant Properties

This compound has also been studied for its antioxidant capabilities. Antioxidants play a crucial role in combating oxidative stress-related diseases. The structure of this compound allows it to scavenge free radicals effectively, thereby protecting cells from oxidative damage.

Enzyme Inhibition

The compound has been identified as an inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes such as respiration and acid-base balance. Inhibition of this enzyme can lead to therapeutic effects in conditions like glaucoma and epilepsy.

Material Science Applications

This compound is also being explored for its potential applications in material science:

Fluorescent Materials

Due to its unique chromophoric structure, this compound has the potential to be used in the development of fluorescent materials. Such materials can be utilized in various applications including sensors, imaging techniques, and optoelectronics .

Polymer Chemistry

The incorporation of chromene derivatives into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials. This application is particularly relevant in creating advanced materials for electronics and coatings.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process that includes the reaction of appropriate starting materials under controlled conditions to yield high-purity products. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structural integrity and purity of the synthesized compound .

Case Studies

Several studies have documented the applications of this compound:

Mechanism of Action

The mechanism of action of N-(2-oxo-2H-chromen-6-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects through the inhibition of certain enzymes or pathways. For example, coumarin derivatives are known to inhibit carbonic anhydrase and microtubule polymerization . These interactions can lead to various biological effects, such as anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section evaluates N-(2-oxo-2H-chromen-6-yl)-2H-chromene-3-carboxamide against analogous coumarin-carboxamide derivatives, focusing on synthesis, physicochemical properties, and biological activities.

Key Observations :

- Synthesis : Method B in achieved higher yields (86%) for compound 12 compared to DCC-mediated coupling (33% for 9d) . Propargyl bromide alkylation (e.g., for 2k) offers regioselective modification .

- Melting Points : Sulfamoylphenyl derivatives (e.g., 12) exhibit exceptionally high melting points (>300°C), likely due to strong intermolecular hydrogen bonding and planar aromatic stacking . In contrast, trifluoromethoxy derivatives (9d) have lower melting points (89–91°C), reflecting reduced crystallinity .

Enzyme Inhibition

- Acetylcholinesterase (AChE) Inhibition: Compound 9d demonstrated moderate AChE inhibition (IC₅₀ ~1–10 µM) due to its trifluoromethoxy and methanoacridinyl groups, which enhance hydrophobic interactions with the enzyme’s active site .

- BACE1 Inhibition : C87H, a coumarin-acrylamide hybrid, showed potent BACE1 inhibition (IC₅₀ = 0.099 µM), attributed to flexible substituents at the coumarin 6-position enabling diverse binding conformations .

- Thioredoxin Reductase Inhibition : Dithiolane-containing derivatives (e.g., 2k) exhibited selective inhibition of thioredoxin reductase 1 (TrxR1), likely via disulfide bond disruption .

Structural Insights from Crystallography

- The quinoline hybrid (N-(quinolin-6-yl)-6-methyl-2-oxo-2H-chromene-3-carboxamide) crystallized in a monoclinic system (space group P2₁/c), with hydrogen bonding between the carboxamide NH and quinoline N stabilizing the structure . This contrasts with simpler coumarin-carboxamides, where intermolecular hydrogen bonding dominates .

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups : Trifluoromethoxy (9d) and nitro (e.g., 6-nitro derivatives) groups enhance electrophilicity, improving interactions with nucleophilic enzyme residues .

- Linker Flexibility : Compounds with flexible alkyl chains (e.g., C87H) adopt multiple binding conformations, enhancing inhibitory potency .

Biological Activity

N-(2-oxo-2H-chromen-6-yl)-2H-chromene-3-carboxamide is a coumarin derivative that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that contributes to its pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.

Chemical Structure and Properties

The molecular structure of this compound consists of two coumarin rings connected by an amide linkage. This planar configuration is stabilized by intramolecular hydrogen bonding, which enhances its biological activity.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It is believed to inhibit specific inflammatory pathways, potentially leading to reduced inflammation in various tissues. This effect can be beneficial in treating conditions characterized by chronic inflammation .

Anticancer Activity

This compound has shown promising results in preclinical studies against several cancer cell lines. For instance, it demonstrated significant cytotoxicity against the HT-29 colon cancer cell line with an IC₅₀ value indicating effective inhibition of cell proliferation. Additionally, it has been reported to inhibit the growth of leukemia cells, suggesting its potential as a chemotherapeutic agent .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is thought to inhibit certain enzymes and pathways associated with inflammation and cancer progression. For example, coumarin derivatives are known to affect carbonic anhydrase activity and microtubule dynamics, which are critical in cellular processes like proliferation and apoptosis .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Biological Activity | IC₅₀ (μM) | Notes |

|---|---|---|---|

| 6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate | Antioxidant, anti-inflammatory | Not specified | Similar structural features |

| N-(2-Oxo-2H-chromen-6-yl)nicotinamide | Antioxidant | Not specified | Exhibits similar activities |

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Anticancer Efficacy : A study reported that this compound exhibited significant activity against the HT-29 colon cancer cell line with an IC₅₀ value indicating effective inhibition of cell proliferation .

- Oxidative Stress Reduction : Another investigation demonstrated that this compound effectively reduced oxidative stress markers in cellular models, supporting its role as an antioxidant agent .

- Inflammation Modulation : Research indicated that treatment with N-(2-oxo-2H-chromen-6-y)-2H-chromene-3-carboxamide led to a decrease in pro-inflammatory cytokines in vitro, suggesting its potential use in inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing N-(2-oxo-2H-chromen-6-yl)-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via condensation reactions between coumarin-3-carboxylic acid derivatives and substituted amines. For example, carboxamide formation can be achieved using coupling reagents like 4-nitrobenzoyl chloride or methacryloyl chloride under anhydrous conditions (e.g., dichloromethane) with triethylamine as a base . Optimization involves temperature control (room temperature to reflux), stoichiometric ratios (1:1.2–1.5 for acyl chloride:amine), and purification via recrystallization or chromatography. Yield improvements (up to 74%) are achieved by inert gas atmospheres (N₂) and extended reaction times (overnight stirring) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (CDCl₃, DMSO-d₆) confirm proton environments and carbonyl/amide functionality. Key signals include δ ~8.6–8.8 ppm (amide protons) and δ ~160–165 ppm (carbonyl carbons) .

- X-ray Diffraction : Single-crystal X-ray analysis resolves the planar coumarin core and intermolecular hydrogen bonding. SHELX programs (SHELXT for solution, SHELXL for refinement) are standard, with R factors < 0.05 indicating high precision .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer or Mercury software, with 2D fingerprint plots revealing dominant H···O/N contacts (~25–30% contribution) .

Advanced Research Questions

Q. How can SHELXL be utilized to address crystallographic data contradictions, such as disordered solvent molecules or twinning?

- Methodology :

- Disorder Refinement : Use PART instructions in SHELXL to model split positions for disordered atoms, with isotropic displacement parameters (Uiso) constrained for stability .

- Twinning : Apply TWIN/BASF commands for twin-law refinement (e.g., two-component merohedral twinning). Data integration tools like XIA2 preprocess frames to identify twin domains .

- Validation : Check ADDSYM/PLATON for missed symmetry and CCDC validation tools for geometry outliers. R1/wR2 convergence < 5% difference ensures reliability .

Q. What strategies resolve discrepancies in biological activity data between in vitro and in vivo models for this compound?

- Methodology :

- Metabolic Stability Assays : Use liver microsomes or hepatocytes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation). LC-MS quantifies parent compound and metabolites .

- Solubility Optimization : Modify substituents (e.g., diethylamino groups) to enhance bioavailability. LogP calculations (e.g., via ChemAxon) guide polarity adjustments .

- Dose-Response Correlations : Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to align in vitro IC₅₀ values with in vivo efficacy, adjusting dosing regimens for tissue penetration .

Q. How can intermolecular interaction networks be systematically analyzed to predict solid-state stability?

- Methodology :

- Energy Frameworks : Compute interaction energies (Coulombic, dispersion) using CrystalExplorer to identify dominant forces (e.g., H-bonding vs. van der Waals). Total energy thresholds > 4 kJ/mol indicate robust packing .

- Thermogravimetric Analysis (TGA) : Correlate decomposition temperatures (Td > 200°C) with interaction strength. High H-bond density (~4–6 bonds/unit cell) often improves thermal stability .

- Polymorph Screening : Use solvent-drop grinding or slurry conversion to isolate polymorphs. PXRD and DSC differentiate forms, with SHELXL refining unit-cell parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.